CDP-ethanolamine(1-)
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Overview
Description
CDP-ethanolamine(1-) is conjugate base of CDP-ethanolamine arising from deprotonation of the phosphate OH groups and protonation of the amino group; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a CDP-ethanolamine.
Scientific Research Applications
Enzymatic Activity and Biosynthesis
- Enzymatic Role in Cell Mutants: CDP-ethanolamine plays a crucial role in the biosynthesis of phosphatidylethanolamine, as demonstrated in studies involving Chinese hamster ovary cells, where mutations affected the ethanolamine phosphotransferase specific activity and altered in vivo labeling kinetics with [32P]phosphate or [14C]ethanolamine (Polokoff, Wing, & Raetz, 1981).
- Acceleration in Mammalian Cells: Overexpression of ethanolamine kinase can accelerate the CDP-ethanolamine pathway in mammalian cells, affecting the incorporation of [3H]ethanolamine into phosphatidylethanolamine. This indicates that ethanolamine kinase can be a rate-controlling step in the biosynthesis of phosphatidylethanolamine (Lykidis, Wang, Karim, & Jackowski, 2001).
Pathway and Synthesis Mechanisms
- Synthesis in Rat Tissues: CDP-ethanolamine pathway is utilized for the synthesis of both phosphatidylethanolamine and ethanolamine plasmalogen in various rat tissues, indicating its versatility and importance in different biological contexts (Arthur & Page, 1991).
- Brain Phosphatidylethanolamines Synthesis: Research on rat brains showed that CDP-ethanolamine and phosphatidylethanolamines are synthesized through both net synthesis pathways and base-exchange reactions, highlighting the complexity of lipid biosynthesis in the brain (Arienti, Corazzi, Woelk, & Porcellati, 1977).
Molecular and Genetic Studies
- Genetic Identification and Expression: The identification of genes encoding CDP-ethanolamine-specific enzymes, like the human EPT (ethanolaminephosphotransferase), and their expression patterns in different tissues, particularly in the brain, provide insights into the genetic regulation of phosphatidylethanolamine biosynthesis (Horibata & Hirabayashi, 2007).
Applications in Plant Studies
- Plant Biochemistry: Investigations into the enzymatic characteristics of phosphatidylethanolamine synthesis by CDP-ethanolamine in plants, like castor bean endosperm, contribute to understanding the lipid biosynthesis mechanisms in plant cells (Sparace, Wagner, & Moore, 1981).
Properties
Molecular Formula |
C11H19N4O11P2- |
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Molecular Weight |
445.24 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-azaniumylethyl phosphate |
InChI |
InChI=1S/C11H20N4O11P2/c12-2-4-23-27(19,20)26-28(21,22)24-5-6-8(16)9(17)10(25-6)15-3-1-7(13)14-11(15)18/h1,3,6,8-10,16-17H,2,4-5,12H2,(H,19,20)(H,21,22)(H2,13,14,18)/p-1/t6-,8-,9-,10-/m1/s1 |
InChI Key |
WVIMUEUQJFPNDK-PEBGCTIMSA-M |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OCC[NH3+])O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC[NH3+])O)O |
Synonyms |
CDP ethanolamine CDP ethanolamine, P'-(32)P-labeled cytidine diphosphate ethanolamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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